molecular formula C12H9N9 B2913837 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine CAS No. 14445-75-1

2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine

Cat. No.: B2913837
CAS No.: 14445-75-1
M. Wt: 279.267
InChI Key: XCGAYRKEBXJPJG-UHFFFAOYSA-N
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Description

Significance of the 1,3,5-Triazine (B166579) Scaffold in Supramolecular and Coordination Chemistry

The 1,3,5-triazine, or s-triazine, scaffold is a cornerstone in the construction of advanced molecular and supramolecular systems. rsc.org Its significance stems from several key attributes. Firstly, its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is an inexpensive and readily available starting material. researchgate.netresearchgate.net The three chlorine atoms on cyanuric chloride exhibit differential reactivity, which allows for controlled, stepwise nucleophilic substitution. This feature enables the precise synthesis of mono-, di-, and trisubstituted triazine derivatives with a wide variety of functional groups (e.g., amines, alcohols, thiols), leading to symmetric or asymmetric multitopic ligands. nih.govresearchgate.netuu.nl

Secondly, the planar and C₃-symmetric nature of the triazine ring makes it an ideal structural core for building well-defined, predictable supramolecular architectures. researchgate.netresearchgate.net These architectures range from discrete oligomers and dendrimers to extended networks. rsc.orgcam.ac.uk The nitrogen atoms within the triazine ring can act as hydrogen bond acceptors or coordination sites for metal ions, facilitating self-assembly processes. researchgate.netchim.it This versatility has led to the development of triazine-based materials with applications in molecular recognition, gas storage, and catalysis. researchgate.netuu.nlresearchgate.net The stability of the triazine ring also imparts thermal and chemical robustness to the resulting materials. researchgate.net

Role of 1H-Imidazole Moieties in Ligand Design and Chemical Reactivity

The 1H-imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms and is of fundamental importance in ligand design. researchgate.netrsc.orgnih.gov One of its nitrogen atoms is pyridine-like and readily available for coordination to metal ions, while the other is pyrrole-like and can act as a hydrogen-bond donor when unsubstituted. researchgate.netnih.gov This dual functionality makes imidazole (B134444) and its derivatives excellent candidates for constructing targeted metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.orgrsc.org

In the context of 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine, the imidazole groups serve as the primary binding sites for metal centers. The arrangement of three imidazole units around the central triazine core creates a multidentate ligand capable of coordinating to one or more metal ions simultaneously, leading to the formation of stable, extended networks. nih.gov The electronic properties of the imidazole ring can be tuned by adding substituents, which in turn influences the properties of the resulting metal complexes. rsc.org Furthermore, the imidazole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, plays a crucial role in stabilizing the final supramolecular structures. researchgate.net This multifaceted reactivity is harnessed to create functional materials for sensing, catalysis, and proton conduction. rsc.orgrsc.orgresearchgate.net

Table 2: Key Intermolecular Interactions of Scaffolds

Moiety Types of Interactions Role in Supramolecular Chemistry
1,3,5-Triazine Coordination bonds, Hydrogen bonding (acceptor), π-π stacking, Electrostatic interactions Acts as a rigid, symmetric core for multitopic ligands; directs the formation of ordered assemblies. researchgate.netchim.it
1H-Imidazole Coordination bonds, Hydrogen bonding (donor/acceptor), π-π stacking, Cation-π interactions Provides N-donor sites for metal coordination; facilitates inter-ligand connections and stabilizes structures. researchgate.net

Overview of Current Research Trajectories for this compound and Related Derivatives

Current research on this compound and its analogs focuses on exploiting their unique structural and electronic properties to develop novel functional materials. A primary research direction involves their use as building blocks for coordination polymers and MOFs. nih.gov Scientists are synthesizing and characterizing new frameworks by coordinating this ligand with various transition metals, aiming to create materials with tailored porosity, catalytic activity, and sensing capabilities. uu.nlmdpi.com

Another significant trajectory is the synthesis of new derivatives by modifying the core structure. This includes replacing the imidazole groups with other azoles like pyrazole (B372694) or triazole, or introducing functional groups onto the imidazole rings. researchgate.net Such modifications allow for fine-tuning of the ligand's coordination behavior, steric properties, and the electronic nature of the resulting metal complexes. For instance, the related ligand 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine has been used to create heterometallic coordination polymer gels and complexes with interesting spin-crossover properties. nih.govacs.org

Furthermore, research is exploring the application of these triazine-based compounds in areas beyond coordination chemistry. For example, the inherent biological activity of the triazine and imidazole moieties has prompted investigations into the potential of their derivatives as therapeutic agents. researchgate.netmdpi.com The development of green and efficient synthetic methods, such as microwave-assisted and ultrasound-assisted protocols, is also an active area of research to produce these compounds in a more sustainable manner. chim.itmdpi.com

Table 3: Summary of Research Applications for Triazine-Azole Ligands

Research Area Application/Focus Example Ligand Type
Coordination Polymers/MOFs Gas storage, separation, catalysis, sensing. uu.nlresearchgate.net 2,4,6-Tri(azol-1-yl)-1,3,5-triazines researchgate.net
Supramolecular Chemistry Self-assembled architectures, molecular recognition. rsc.orgresearchgate.net Amine-substituted 1,3,5-triazines
Materials Science Organogels, spin-crossover materials, luminescent sensors. nih.govacs.orgrsc.org 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine nih.gov
Medicinal Chemistry Development of anticancer and antimicrobial agents. researchgate.netmdpi.com Peptide-substituted 1,3,5-triazines researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tri(imidazol-1-yl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N9/c1-4-19(7-13-1)10-16-11(20-5-2-14-8-20)18-12(17-10)21-6-3-15-9-21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGAYRKEBXJPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC(=NC(=N2)N3C=CN=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine

The construction of the this compound molecule is predominantly achieved through the functionalization of a pre-existing 1,3,5-triazine (B166579) core. This approach leverages the reactivity of cyanuric chloride, a cost-effective and versatile starting material. mdpi.com

Nucleophilic Substitution Reactions with Cyanuric Chloride Precursors

The most practical and widely employed method for synthesizing this compound involves the sequential nucleophilic aromatic substitution of the three chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.comnih.govresearchgate.netnih.gov Cyanuric chloride serves as an excellent electrophilic substrate due to the electron-withdrawing nature of the nitrogen atoms in the triazine ring and the labile chlorine substituents. rsc.org

The reactivity of the triazine ring decreases with each successive substitution. mdpi.com The replacement of a chlorine atom with an electron-donating imidazole (B134444) group makes the ring less electrophilic, thus requiring progressively more forceful conditions to replace the remaining chlorine atoms. mdpi.comnih.gov

Condensation Reactions and Related Approaches

While nucleophilic substitution is the dominant synthetic route, related approaches that can be broadly categorized under condensation-type reactions are also utilized. In this context, the reaction between cyanuric chloride and imidazole can be viewed as a condensation reaction where hydrogen chloride (HCl) is eliminated for each C-N bond formed. A base is typically added to neutralize the liberated HCl and drive the reaction to completion.

In a further synthetic improvement of this methodology, the use of sodium hydride in THF has been employed as a base to facilitate the reaction between cyanuric chloride and various azoles, including imidazoles, to obtain a series of substituted azolyl-1,3,5-triazines. researchgate.net This approach ensures the complete deprotonation of imidazole, forming the highly nucleophilic imidazolide (B1226674) anion, which readily attacks the triazine core.

Influence of Reaction Conditions on Product Yield and Selectivity

The selective synthesis of mono-, di-, or tri-substituted triazines is highly dependent on the reaction conditions, particularly temperature. researchgate.net The significant difference in reactivity for the substitution of the first, second, and third chlorine atoms allows for controlled, stepwise synthesis. mdpi.comnih.govresearchgate.net

Generally, the first substitution can be achieved at low temperatures (0–5 °C). researchgate.netsemanticscholar.org The second substitution requires moderately elevated temperatures, often around room temperature, while the third substitution to achieve the fully functionalized product, this compound, necessitates heating or refluxing the reaction mixture. researchgate.netsemanticscholar.org Computational studies have quantified this thermodependency, showing a progressive increase in the energy barrier for each subsequent substitution step. nih.gov

The choice of solvent and base also plays a crucial role. Solvents like acetone, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) are commonly used. researchgate.netnih.govsemanticscholar.org Bases such as diisopropylethylamine (DIPEA) or triethylamine (B128534) are often used to scavenge the HCl byproduct, while stronger bases like sodium hydride can be used to pre-form the nucleophile for enhanced reactivity. researchgate.netnih.gov

Table 1: Effect of Temperature on Sequential Nucleophilic Substitution of Cyanuric Chloride

Substitution Step Typical Temperature Range Reactivity of Triazine Core
First Chlorine Atom 0–5 °C High
Second Chlorine Atom 25–60 °C (Room Temperature) Moderate
Third Chlorine Atom 80–90 °C (Reflux) Low

This table summarizes the general temperature requirements for the stepwise substitution on the cyanuric chloride ring, as noted in the literature. researchgate.net

Strategies for Derivatization and Functionalization of the Core Structure

Further modification of this compound can be achieved by targeting either the peripheral imidazole units or the central triazine ring. These strategies allow for the fine-tuning of the molecule's electronic, steric, and coordination properties.

Chemical Transformations at the Imidazole N-Centers

The imidazole rings possess a second nitrogen atom (N-3) that is not bonded to the triazine core. This nitrogen atom retains its basic character and is susceptible to chemical transformations, most notably protonation. researchgate.net Spectroscopic studies using 13C and 15N NMR in trifluoroacetic acid have been used to determine the site of protonation on the imidazole substituent. researchgate.net This susceptibility to protonation is a key feature of the molecule's chemistry, influencing its solubility and its ability to participate in hydrogen bonding or coordinate with metal centers. While protonation is a fundamental transformation, other derivatizations at this site, such as alkylation, represent a potential but less explored avenue for functionalization.

Substitutions and Modifications of the Triazine Ring System

Modification of the triazine ring system is typically achieved by introducing a combination of different nucleophiles during the initial synthesis from cyanuric chloride. nih.govresearchgate.net This approach leads to asymmetrically substituted 1,3,5-triazines. By carefully controlling the stoichiometry and reaction conditions (especially temperature), it is possible to sequentially introduce different substituents onto the triazine core. nih.govresearchgate.net

For instance, one or two chlorine atoms of cyanuric chloride can be substituted with imidazole. The remaining chlorine(s) can then be replaced by reacting the intermediate chloro-triazine with other nucleophiles, such as amines, alcohols, or thiols. nih.govresearchgate.netresearchgate.net This sequential substitution strategy allows for the preparation of a wide array of non-symmetrically functionalized 1,3,5-triazines containing imidazole groups alongside other functional moieties, thereby tailoring the molecule for specific applications. nih.govnih.gov

Mitigation of Steric and Electronic Effects in Multi-Substituted Triazines

The synthesis of multi-substituted triazines, such as this compound, from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a process governed by significant steric and electronic challenges. The sequential substitution of the three chlorine atoms is possible due to the decreasing reactivity of the triazine ring after each nucleophilic attack. researchgate.netresearchgate.net The introduction of the first nucleophile deactivates the ring, making the second substitution require more forcing conditions, and the third even more so.

Electronic Effects: The 1,3,5-triazine ring is inherently electron-deficient, which facilitates the initial nucleophilic aromatic substitution. However, as electron-donating groups like amines or imidazoles are added, the electron density of the ring increases. This reduces its electrophilicity and slows subsequent reactions. unive.it For instance, the presence of two alkylamino electron-donating groups can strongly reduce the reactivity of the remaining chlorine atom to the point that it may not react with a tertiary amine to form a quaternary salt. unive.it Conversely, the nature of the substituent on the nucleophile also plays a role; electron-donating groups on the nucleophile enhance its reactivity, while electron-withdrawing groups have the opposite effect. rsc.org

Steric Effects: Steric hindrance from bulky nucleophiles can significantly impede the substitution process. chim.it The reaction becomes progressively more difficult as more substituents are added to the triazine core, crowding the reaction centers. nih.gov Overcoming these steric barriers often requires higher temperatures or the use of microwave irradiation to drive the reaction to completion. chim.itmdpi.com For particularly hindered amines, elevated temperatures are necessary for successful substitution. nih.gov

Careful control of reaction conditions is the primary strategy to mitigate these effects. By adjusting temperature, reaction time, and the choice of base, chemists can achieve selective and complete substitution.

StrategyParameterPurposeRelevant Findings
Temperature Control Stepwise increase in temperatureTo overcome the increasing activation energy for each subsequent substitution. researchgate.netThe first substitution often occurs at 0°C, the second at room temperature, and the third requires heating or reflux. researchgate.netmdpi.com
Microwave Irradiation Use of microwave energyTo accelerate reactions, especially for the third substitution, and overcome steric hindrance. chim.itmdpi.comMicrowave-assisted synthesis affords products in shorter reaction times with high yields and purities. mdpi.com
Choice of Nucleophile Order of additionTo exploit the inherent reactivity differences between various nucleophiles (e.g., alcohols, thiols, amines). nih.govA general preferential order of incorporation has been found to be alcohol > thiol > amine. nih.gov
Solvent and Base Appropriate selectionTo facilitate the reaction and neutralize the HCl byproduct without unwanted side reactions.Diisopropylethylamine (DIEA) is a common non-nucleophilic base used in these reactions. nih.gov

Investigations into Reaction Mechanisms in Triazine Chemistry

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in 1,3,5-Triazine Synthesis

The synthesis of this compound from cyanuric chloride and imidazole is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. A unique characteristic of cyanuric chloride is its capacity to undergo sequential SNAr reactions under temperature-controlled conditions. nih.gov

The generally accepted mechanism is a two-step addition-elimination process. However, recent computational analyses suggest that for cyanuric chloride, the reaction may follow a concerted, single-step process where nucleophilic addition precedes the dissociation of the leaving group. rsc.org In this model, the traditionally depicted Meisenheimer σ-complex is identified not as a stable intermediate but as a high-energy transition state. rsc.org

The key features of this reaction are:

Stepwise Substitution: The three chlorine atoms on the cyanuric chloride ring are substituted sequentially. The first substitution is highly facile and can be carried out at low temperatures (e.g., 0°C). researchgate.netmdpi.com

Decreasing Reactivity: After the first chlorine is replaced by an imidazole group, the triazine ring becomes less electrophilic. Consequently, the second substitution requires more vigorous conditions, such as room temperature. researchgate.netrsc.org

Final Substitution: The third substitution is the most difficult due to the cumulative electron-donating effect of the two imidazole substituents and increased steric hindrance. This step often requires heating or reflux conditions to proceed to completion. chim.itrsc.org

This thermodependency allows for the controlled, stepwise synthesis of unsymmetrically substituted triazines by using different nucleophiles at each temperature stage. rsc.org The activation energy barrier consistently increases with each substitution step, aligning with the experimental need for progressively higher temperatures. rsc.org

Oxidation and Reduction Chemistry of Imidazole and Triazine Moieties

The electrochemical behavior of this compound is determined by the redox properties of its constituent heterocycles.

1,3,5-Triazine Moiety: The triazine ring is an electron-deficient system, which imparts a tendency to undergo reduction. Cyclic voltammetry studies on various 1,3,5-triazine derivatives show that they undergo reversible reduction processes. acs.org The reduction potentials are typically in the range of -2.0 to -2.3 V (vs. ferrocene/ferrocenium), corresponding to LUMO (Lowest Unoccupied Molecular Orbital) energy levels of approximately -2.5 to -2.7 eV. acs.org The electron-accepting nature of the triazine core is a key feature of its chemistry, and it has been explored for creating materials capable of reversible electron storage. researchgate.net

Quaternization Reactions of Imidazole-Triazine Compounds

The imidazole rings in this compound possess nucleophilic nitrogen atoms that can react with alkylating agents to form quaternary imidazolium (B1220033) salts. This reaction, known as quaternization, transforms the neutral imidazole groups into positively charged moieties.

The synthesis of triazine-based quaternary ammonium (B1175870) salts has been demonstrated as a viable chemical transformation. unive.it In a typical reaction, a triazine derivative containing a tertiary amine or an imidazole group is treated with an alkylating agent. The reactivity in these reactions is sensitive to the electronic properties of the triazine ring; electron-donating groups attached to the triazine core decrease its reactivity, making quaternization more difficult. unive.it

A successful approach involves reacting a pre-formed chloro-triazine with an N-alkylimidazole. unive.it This strategy has been used to synthesize bis-quaternary ammonium salts with long alkyl chains, which have applications as antimicrobial agents. The reactions are often carried out under mild conditions and can proceed in high yields without the use of harsh reagents like alkyl halides. unive.it

Common quaternizing agents include:

Agent ClassExamplesNotes
Alkyl Halides Methyl iodide, Ethyl bromide, Benzyl chlorideHighly reactive, commonly used in laboratory-scale synthesis.
Dialkyl Sulfates Dimethyl sulfate, Diethyl sulfatePotent alkylating agents, often used industrially.
Other N-methylimidazoleCan be used to introduce a methylimidazolium group directly. unive.it

These quaternization reactions are significant as they can dramatically alter the solubility, electronic properties, and biological activity of the parent imidazole-triazine compound.

Structural Characterization and Supramolecular Assembly Principles

Crystallographic Investigations of 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine Complexes

Crystallographic studies are essential for determining the precise spatial arrangement of atoms and the nature of the coordination bonds within metal complexes. While specific crystal structure data for the parent compound this compound is not widely published, extensive research on closely related analogues, such as 2,4,6-tris(2-phenylimidazol-1-yl)-1,3,5-triazine (B458501), provides significant insight into its structural behavior. rsc.org

Single-crystal X-ray diffraction has been employed to determine the molecular structures of related tris(azolyl)-s-triazines, revealing key details about their conformation and packing. rsc.org For instance, the analysis of 2,4,6-tris(2-phenylimidazol-1-yl)-1,3,5-triazine shows a molecular structure that can be described as a propeller, a result of the twists between the central triazine ring and the substituted imidazole (B134444) rings. rsc.org This propeller-like arrangement is a common feature for this class of sterically hindered multidentate ligands.

The study of these complexes demonstrates how the ligand coordinates with metal centers. For example, in various coordination polymers, related triazine-based ligands act as tridentate linkers, coordinating to metal ions through the nitrogen atoms of the triazine and two of the pyridyl or imidazolyl rings to form distorted octahedral geometries. researchgate.net

Table 1: Crystallographic Data for the Analogue Compound 2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine rsc.org
ParameterValue
Chemical FormulaC39H27N9
Formula Weight633.70
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)15.719(3)
b (Å)12.234(2)
c (Å)17.062(3)
β (°)101.99(3)
Volume (ų)3210.4(9)
Z4

The detailed analysis of bond parameters from X-ray data provides a quantitative description of the molecular geometry. In the crystal structure of 2,4,6-tris(2-phenylimidazol-1-yl)-1,3,5-triazine, the bond distances and angles of the central 1,3,5-triazine (B166579) ring are not significantly different from those of the unsubstituted triazine molecule. rsc.org The propeller-like conformation arises from the significant dihedral angles between the plane of the central triazine ring and the planes of the attached imidazole rings. This twist is necessary to minimize steric hindrance between the bulky substituents. rsc.org

Table 2: Selected Bond Distances and Angles for the Analogue Compound 2,4,6-Tris(2-phenylimidazol-1-yl)-1,3,5-triazine rsc.org
Bond/AngleValue (Å or °)Bond/AngleValue (Å or °)
C1-N11.339(5)N1-C1-N6126.3(4)
C1-N61.336(5)C1-N1-C2114.1(3)
C2-N11.411(4)C2-N2-C3114.2(3)
C2-N21.337(5)N2-C3-N3126.3(4)
C3-N21.338(5)C3-N3-C1114.7(4)

Triazine-based ligands frequently form crystal structures that incorporate solvent molecules. This phenomenon, known as co-crystallization or solvent inclusion, can play a crucial role in stabilizing the resulting supramolecular architecture. For example, the related compound 2,4,6-Tris[4-(1H-imidazol-1-yl)phenyl]-1,3,5-triazine is often co-crystallized with solvents like dimethylformamide (DMF). nih.gov Similarly, the pyrazolyl analogue, 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine, has been shown to form solvated crystals containing both water and acetonitrile (B52724) molecules. researchgate.net These solvent molecules can fill voids within the crystal lattice and often participate in hydrogen bonding, further directing the three-dimensional assembly. The formation of a silver(I) complex with a bis(imidazol-1-ylmethyl)benzene ligand also resulted in structures containing acetonitrile, which could be reversibly removed in a single-crystal-to-single-crystal transformation. rsc.org

Solution-Phase Structural Characterization Techniques

While solid-state methods provide a static picture of the molecule, solution-phase techniques are vital for understanding its dynamic behavior, conformation, and electronic properties in a fluid medium.

NMR spectroscopy is a powerful tool for the characterization of tris(azolyl)triazines. researchgate.net Full characterization by ¹H, ¹³C, and ¹⁵N NMR spectroscopy allows for the elucidation of molecular conformation and the identification of protonation sites. researchgate.net The chemical shifts of the protons and carbons in the triazine and imidazole rings are sensitive to the electronic environment and the spatial orientation of the rings relative to one another.

For this compound, the high degree of symmetry would be expected to produce a relatively simple NMR spectrum. The protons on the imidazole rings would appear as distinct signals, and their chemical shifts would be indicative of the electronic interplay between the imidazole and triazine rings. The carbon atoms of the triazine core are typically observed in the range of 170-175 ppm in ¹³C NMR spectra for related substituted triazines. frontiersin.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Related Triazine and Imidazole Structures
NucleusFunctional GroupExpected Chemical Shift Range (ppm)Reference Compound Example
¹HImidazole C-H7.0 - 8.5Substituted Imidazoles rsc.org
¹³CTriazine C170 - 1752,4-Dichloro-6-phenethoxy-1,3,5-triazine (170.9, 172.5 ppm) frontiersin.org
¹³CImidazole C115 - 140Substituted Imidazoles rsc.org

Mass spectrometry (MS) is used to confirm the molecular weight and investigate the fragmentation pathways of a molecule. For this compound, the molecular formula is C₁₂H₉N₉, corresponding to a monoisotopic mass of 279.09809 Da and an average molecular weight of 279.26 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. nih.gov Studies on the fragmentation of related tris-substituted triazines using techniques like electrospray ionization collisionally activated dissociation (ESI-CAD) reveal complex pathways. For example, the fragmentation of protonated 2,4,6-tris(benzylamino)-1,3,5-triazine involves rearrangements and losses of neutral molecules like toluene. nih.gov For this compound, fragmentation would likely proceed through the sequential loss of imidazole radicals (C₃H₃N₂) or neutral imidazole molecules (C₃H₄N₂), followed by the characteristic fragmentation of the s-triazine ring itself. The analysis of these patterns provides valuable confirmation of the compound's structure. researchgate.net

Table 4: Molecular Weight and Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₁₂H₉N₉ nih.gov
Average Molecular Weight279.26 g/mol nih.gov
Monoisotopic Mass279.09809 Da nih.gov
Predicted Primary FragmentationLoss of imidazole units (C₃H₃N₂)Based on related structures nih.govresearchgate.net

Intermolecular Interactions and Supramolecular Architectures

The self-assembly of this compound into organized supramolecular structures is governed by a combination of directional and non-directional non-covalent interactions. The geometry and electronic properties of the triazine and imidazole rings are key to the formation of these stable assemblies.

Hydrogen bonding plays a pivotal role in the molecular recognition and self-assembly processes of nitrogen-rich heterocyclic compounds. In the case of this compound, both the triazine and imidazole moieties are rich in nitrogen atoms that can act as hydrogen bond acceptors. The hydrogen atoms on the imidazole rings can serve as hydrogen bond donors.

Potential Hydrogen Bond Donor Potential Hydrogen Bond Acceptor Interaction Type
Imidazole C-HTriazine NC-H···N
Imidazole C-HImidazole NC-H···N

This table presents the potential hydrogen bonding interactions based on the chemical structure of this compound.

The planar, electron-deficient 1,3,5-triazine ring and the electron-rich imidazole rings are both aromatic systems capable of engaging in π-π stacking interactions. These interactions are a significant driving force in the self-assembly of aromatic molecules, contributing to the stability of the resulting supramolecular architectures.

The π-π stacking can occur between the triazine rings of adjacent molecules, the imidazole rings of neighboring molecules, or even between a triazine ring and an imidazole ring. The geometry of these stacking interactions can vary, with common arrangements including face-to-face and offset or slipped-stack configurations. The specific arrangement is influenced by the electrostatic and van der Waals forces between the aromatic rings. These interactions typically result in the formation of columnar structures or layered arrangements within the crystal lattice.

Interacting Aromatic Rings Type of Interaction Potential Geometry
Triazine - Triazineπ-π StackingFace-to-face, Offset
Imidazole - Imidazoleπ-π StackingFace-to-face, Offset
Triazine - Imidazoleπ-π StackingFace-to-face, Offset

This table outlines the possible π-π stacking interactions that can contribute to the self-assembly of this compound.

Coordination Chemistry and Framework Materials Design

Ligand Properties of 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine in Metal Complexation

The coordination behavior of this compound is primarily dictated by the electronic and steric characteristics of its imidazole (B134444) and triazine nitrogen atoms.

This compound possesses multiple potential coordination sites. The key nitrogen donors for metal binding are the pyridine-like nitrogen atoms of the three imidazole rings. These nitrogen atoms act as strong Lewis bases, readily donating their lone pair of electrons to form coordinate bonds with metal ions. The Lewis basicity of these sites is influenced by the electron-withdrawing nature of the triazine core.

The protonation of the azole nitrogen atoms can be studied using NMR spectroscopy. In a study of various tris(azol-1-yl)-s-triazines, the ¹³C and ¹⁵N chemical shifts in both a neutral solvent (CDCl₃) and a strong acid (trifluoroacetic acid) were used to determine the site of protonation. For this compound, the changes in chemical shifts upon protonation indicate that the pyridine-like nitrogen of the imidazole ring is the primary site of interaction with electrophiles, which is analogous to its coordination behavior with metal ions.

¹³C NMR Chemical Shifts (δ, ppm) of this compound
Carbon AtomCDCl₃Trifluoroacetic Acid
C2'137.2139.0
C4'130.4123.6
C5'118.0123.6
C2,4,6 (Triazine)165.7166.4
¹⁵N NMR Chemical Shifts (δ, ppm) of this compound
Nitrogen AtomCDCl₃Trifluoroacetic Acid
N1' (Pyrrole-like)-187.8-189.0
N3' (Pyridine-like)-120.5-179.9
N (Triazine)-125.7-135.5

The tripodal arrangement of the imidazole groups allows this compound to function as a versatile multidentate ligand. It can coordinate to metal ions in various modes, including chelation and bridging, leading to the formation of diverse supramolecular architectures.

Chelation: While the geometry of the ligand does not favor the formation of stable chelate rings with a single metal center, it can participate in the formation of cage-like or capsular structures where multiple ligands encapsulate a metal ion or a small cluster of metal ions.

Bridging: More commonly, the ligand acts as a bridging linker, connecting multiple metal centers to form one-, two-, or three-dimensional coordination polymers. The specific coordination mode and the resulting dimensionality of the network are influenced by factors such as the coordination geometry of the metal ion, the nature of the counter-anions, and the reaction conditions.

While specific studies on the coordination of this compound with Zn(II), Cu(II), and Ru(II) are not extensively detailed in the available literature, the known coordination chemistry of imidazole and triazine derivatives suggests that this ligand would readily form stable complexes with these metal ions. For instance, the imidazole nitrogen is a well-established donor for Zn(II) and Cu(II), leading to the formation of various coordination polymers. Ruthenium(II) complexes with nitrogen-containing heterocyclic ligands are also widely studied for their interesting photophysical and catalytic properties.

Metal-Organic Frameworks (MOFs) Incorporating this compound

The multitopic and rigid nature of this compound makes it a promising candidate for the construction of Metal-Organic Frameworks (MOFs). However, a comprehensive survey of the scientific literature reveals a notable scarcity of studies focused specifically on the use of this particular ligand in MOF synthesis. The following subsections are therefore based on the general principles of MOF chemistry and the behavior of analogous triazine and imidazole-based ligands.

The synthesis of MOFs typically involves the reaction of a metal salt with an organic linker under specific temperature and pressure conditions. For a ligand like this compound, solvothermal and hydrothermal methods would be the most common synthetic approaches.

Solvothermal Synthesis: This method involves heating the reactants in a sealed vessel in the presence of an organic solvent or a mixture of solvents at temperatures above their boiling points. The increased pressure and temperature facilitate the dissolution of the reactants and promote the crystallization of the MOF product.

Hydrothermal Synthesis: Similar to the solvothermal method, this technique uses water as the solvent. The choice of solvent can significantly influence the resulting MOF structure and properties.

The topology of a MOF describes the underlying network structure formed by the connection of metal nodes and organic linkers. The symmetrical and tripodal nature of this compound suggests that it could act as a 3-connecting node in MOF construction. The resulting network topology would depend on the coordination number and geometry of the metal center. For example, combination with a 3-connecting metal node could lead to the formation of a (3,3)-net, while combination with a 4-connecting square-planar metal node could result in a (3,4)-connected net. The inherent rigidity of the triazine-imidazole backbone is expected to favor the formation of porous frameworks with well-defined channels and cavities.

The choice of the metal center and the counter-anion plays a crucial role in determining the final structure, stability, and properties of a MOF.

Metal Centers: Different metal ions (e.g., Zn(II), Cu(II)) have distinct coordination preferences (coordination number and geometry), which directly influences the connectivity and topology of the resulting framework. For instance, Zn(II) often adopts a tetrahedral geometry, while Cu(II) can exhibit a range of coordination geometries, including square planar and octahedral. These differences would lead to the formation of structurally diverse MOFs even with the same triazine-imidazole ligand.

Covalent Organic Frameworks (COFs) and Hybrid Porous Materials

The rigid structure and trifunctional nature of triazine-based ligands, including those incorporating imidazole moieties, are highly advantageous for the construction of porous organic materials with high thermal and chemical stability. These materials, such as Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs), benefit from the nitrogen-rich character of the triazine and imidazole rings, which imparts desirable properties for applications in catalysis, adsorption, and energy storage.

The integration of linkers containing both triazine and imidazole units into COF scaffolds is a strategic approach to designing materials with tailored functionalities. The triazine core acts as a rigid, planar node, while the imidazole groups can serve as coordinating sites or functional pendants within the pores. Although direct use of this compound as a primary linker in COF synthesis is not extensively documented in the provided search results, the principles of its incorporation can be understood from studies on analogous systems.

The combination of triazine and imidazole-related building blocks has been shown to yield COFs with distinctive porous structures and high thermal stability. figshare.com For instance, the synergistic effect of an O-containing triazine building block combined with a phenanthro[9,10-d]imidazole linker has been demonstrated to produce a COF with abundant and accessible active sites for electrocatalytic applications like the hydrogen evolution reaction. figshare.com The design of such donor-acceptor COFs, featuring electron-donating units like carbazole (B46965) and electron-accepting triazine cores, allows for efficient charge carrier separation and transport upon photoexcitation, which is beneficial for photocatalysis. nih.gov The imine-linked COFs can be synthesized via Schiff base condensation between amine-functionalized triazines and aldehyde-functionalized linkers. nih.gov These frameworks exhibit high crystallinity and porosity, which are crucial for heterogeneous photocatalysis. nih.gov

The versatility of the triazine core is further highlighted by the use of 2,4,6-trichloro-1,3,5-triazine (TCT) as a trifunctional linker that can react sequentially with different nucleophiles. frontiersin.org This stepwise reactivity allows for the precise installation of various functional groups, including imidazole derivatives, onto the triazine scaffold, offering a pathway to complex and highly functionalized COF building blocks. frontiersin.org

Porous Organic Polymers (POPs) are a class of amorphous or semi-crystalline porous materials that have garnered significant interest due to their high stability, large surface areas, and tunable porosity. nih.gov The design of POPs derived from triazine units hinges on several key principles aimed at controlling the structure and properties of the final material.

Monomer Selection: The choice of monomers is fundamental. Triazine-containing precursors, such as melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) or cyanuric chloride, provide a rigid, nitrogen-rich core. nih.govcrimsonpublishers.com These are typically polycondensed with complementary linkers, such as dialdehydes or diamines, to form the extended porous network. nih.govmdpi.com The geometry and reactivity of both the triazine monomer and the linker dictate the polymer's final structure and porosity. mdpi.com

Synthetic Method: The polymerization reaction conditions significantly influence the properties of the resulting POPs. Solvothermal or ionothermal syntheses are common, often involving Schiff base reactions, Friedel-Crafts alkylation, or cyclotrimerization of nitrile-containing precursors. rsc.orgnih.gov These methods facilitate the formation of strong covalent bonds, leading to robust and stable polymer networks. rsc.org

Porosity Tuning: The porosity and surface area of triazine-based POPs can be tailored by varying the length and rigidity of the organic linkers connecting the triazine units. mdpi.com Longer or more contorted linkers can lead to larger pores and higher surface areas. For example, triazine-based POPs synthesized from melamine and various dialdehydes have exhibited surface areas ranging from 139 to 287 m²/g. nih.gov

Functionality Incorporation: The inherent nitrogen content of the triazine ring provides intrinsic functionality. These nitrogen sites can act as basic catalysts or as coordination sites for metal ions. nih.gov Additional functionalities can be introduced by using functionalized co-monomers, enabling applications such as targeted pollutant adsorption or enhanced catalytic activity. nih.govnih.gov

Table 1: Properties of Triazine-Based Porous Organic Polymers (T-POPs)

Polymer Monomers Surface Area (m²/g) Key Properties Application
T-POP1 Melamine + Terephthalaldehyde 287.4 High thermal stability, positive charge Methyl orange adsorption, Henry reaction catalysis (with Cu(II))
T-POP2 Melamine + 4-formyl-3-hydroxybenzaldehyde 139.2 High thermal stability, positive charge Methyl orange adsorption, Henry reaction catalysis (with Cu(II))
T-POP3 Melamine + 4-formyl-3-hydroxy-5-carboxybenzaldehyde 184.5 High thermal stability, carboxyl groups Methyl orange and methylene (B1212753) blue adsorption

Data sourced from reference nih.gov

Catalytic Applications

Homogeneous Catalysis Mediated by 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine Complexes

In homogeneous catalysis, this compound and its derivatives serve as multidentate ligands that can coordinate with transition metals to form soluble catalytic complexes. The electronic properties and steric environment of these complexes can be tuned by modifying the ligand structure, thereby influencing their catalytic activity and selectivity.

Role in Transition Metal-Catalyzed Reactions

Complexes derived from this compound and related triazine-based ligands have been investigated for their catalytic activity in various organic reactions. The imidazole (B134444) moieties are particularly effective at binding to metal centers, creating stable yet reactive species. These complexes have found applications in reactions such as C-C cross-coupling, where the triazine ligand can stabilize the metal catalyst and facilitate the catalytic cycle. The rigid and planar nature of the triazine core can influence the geometry of the resulting metal complex, which in turn can affect its catalytic performance.

The synthesis of 2,4,6-tri-substituted-1,3,5-triazines often begins with cyanuric chloride, allowing for the sequential substitution of its chlorine atoms with various nucleophiles, including those containing imidazole groups. nih.govmdpi.com This synthetic flexibility enables the creation of a diverse library of ligands with tailored electronic and steric properties for specific catalytic applications.

Investigation of Specific Catalytic Cycles and Substrate Scope (e.g., Suzuki coupling reactions using derived polymers)

While specific studies detailing the catalytic cycles of homogeneous complexes of this compound are not extensively documented in the provided search results, the broader class of triazine-based materials has been successfully employed in catalysis. For instance, polymers derived from triazine units have been utilized as supports for palladium catalysts in Suzuki-Miyaura cross-coupling reactions. rsc.org

In a typical Suzuki coupling reaction, a palladium catalyst facilitates the coupling of an organoboron compound with an organohalide. A functionalized mesoporous polymer containing triazine units has been shown to be an excellent support for immobilizing palladium(II). rsc.org This heterogeneous catalyst demonstrated high activity in Suzuki-Miyaura reactions involving various aryl halides, including challenging aryl chlorides, in an aqueous medium. rsc.org The strong binding of palladium to the triazine-functionalized polymer prevents leaching of the metal, allowing for the catalyst to be reused multiple times without a significant loss of activity. rsc.org

Catalytic Performance of a Pd-Supported Triazine Polymer in Suzuki-Miyaura Coupling. rsc.org
Aryl HalideBoronic Acid DerivativeYield (%)
IodobenzeneSodium phenyl(trihydroxy)borate98
BromobenzeneSodium phenyl(trihydroxy)borate98
ChlorobenzeneSodium phenyl(trihydroxy)borate95
4-IodotolueneSodium phenyl(trihydroxy)borate97
4-BromoacetophenoneSodium phenyl(trihydroxy)borate96

Heterogeneous Catalysis Utilizing Compound-Derived Materials

The rigid and poly-N-dentate nature of this compound makes it an ideal building block for the construction of porous, solid-state materials for heterogeneous catalysis. These materials offer advantages such as ease of separation from the reaction mixture and enhanced catalyst stability.

Metal-Organic Framework (MOF) Based Catalysts

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. This compound and its pyridyl analogues are excellent candidates for MOF synthesis due to their ability to form extended, well-defined structures. researchgate.netnih.gov These MOFs can exhibit catalytic activity, either through the metal nodes acting as catalytic centers or by encapsulating catalytically active species within their pores.

For example, a series of five MOFs based on the related ligand 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) with various metal ions (Ag(I), Cu(II), Cu(I), and Zn(II)) have been synthesized. researchgate.netnih.gov These frameworks display diverse topologies and high thermal stability, with one zinc-based framework being stable up to 430 °C. researchgate.netnih.gov Such robust frameworks are promising candidates for high-temperature catalytic applications. Furthermore, Co(II)-based MOFs constructed with tpt and various polycarboxylic acid ligands have been shown to be efficient electrocatalysts for the oxygen reduction reaction after pyrolysis. rsc.org

Porous Polymeric Networks as Catalytic Supports

Porous organic polymers (POPs), including covalent organic frameworks (COFs) and covalent triazine frameworks (CTFs), represent another class of materials derived from triazine-based building blocks. nih.govcrimsonpublishers.com These materials are characterized by their high surface area, tunable porosity, and excellent chemical and thermal stability, making them suitable as supports for catalytic species. crimsonpublishers.comhep.com.cn

Triazine-based POPs can be synthesized through various polycondensation reactions. nih.gov For instance, the reaction of melamine (B1676169) with different dialdehydes can yield porous polymers with aminal structures. nih.gov These high-nitrogen-content polymers can serve as solid supports for metal catalysts, similar to the palladium-supported mesoporous polymer discussed in the context of Suzuki coupling. rsc.org The tunable nature of POPs allows for the incorporation of specific functionalities to enhance catalyst binding and performance. crimsonpublishers.com

Photocatalytic Activity of Triazine-Containing Architectures

The π-conjugated system of the triazine ring, often extended through its substituents, endows triazine-based materials with interesting photophysical properties. Covalent triazine frameworks (CTFs), a subclass of conjugated microporous polymers, have emerged as promising materials for visible-light-driven photocatalysis. hep.com.cnmdpi.com These materials possess unique optical and electronic properties, high chemical and thermal stability, and can withstand acidic or basic conditions. hep.com.cn

CTFs have been successfully employed as photocatalysts for hydrogen evolution from water. nih.govacs.org A high-throughput study of 39 different CTFs synthesized via Suzuki–Miyaura polycondensation identified several highly active photocatalysts for hydrogen production. nih.govacs.org The photocatalytic activity was found to be correlated with the electron affinity and the dispersibility of the CTF particles in solution. nih.gov For instance, a CTF based on a 2,5-linked benzonitrile (B105546) linker demonstrated excellent stability, showing no change in activity over 50 hours of visible-light illumination. nih.govacs.org

Triazine-based covalent organic frameworks have also been investigated for photocatalytic water oxidation, which is a more challenging half-reaction of water splitting. acs.org A cobalt-coordinated triazine-based COF exhibited a high oxygen evolution rate under visible light, which was attributed to its ordered structure, high surface area, and enhanced charge separation. acs.org

Photocatalytic Hydrogen Evolution Rates for Selected Covalent Triazine Frameworks (CTFs). nih.gov
CatalystLinkerHydrogen Evolution Rate (μmol g⁻¹ h⁻¹)
CTF-152,5-linked benzonitrile2946
CTF-34Dibenzo[b,d]thiophene sulfone2373
CTF-3 SuzukiNot specified in source158

Acid-Base Catalysis Mediated by the Triazine-Imidazole Scaffold (e.g., Lewis Acid Sites in COPs)

The unique molecular architecture of this compound, featuring both an electron-deficient triazine core and electron-rich imidazole rings, positions it as a versatile component in the design of novel heterogeneous catalysts. When incorporated into the robust and porous frameworks of Covalent Organic Polymers (COPs), this triazine-imidazole scaffold introduces a multiplicity of nitrogen-containing sites that can function as active centers for acid-base catalysis.

The nitrogen atoms within the triazine and imidazole rings possess varying degrees of Lewis basicity. researchgate.net The imidazole groups, in particular, are known to act as potent Lewis basic sites, capable of activating reactant molecules. Conversely, the electron-withdrawing nature of the triazine ring can influence the electronic properties of the imidazole units, potentially creating sites with Lewis acidic character. This combination of acidic and basic functionalities within a single, stable framework is a key attribute for designing efficient and selective catalysts for a range of organic transformations.

Research into porous organic polymers (POPs) containing imidazole or benzimidazole (B57391) moieties has demonstrated their efficacy as solid-base catalysts. researchgate.net The catalytic activity is often attributed to the high specific surface area and microporous nature of these materials, which ensures the accessibility of the basic nitrogen sites to the reactants. For instance, benzimidazole-containing POPs have shown superior performance in the Knoevenagel condensation reaction compared to their homogeneous molecular counterparts. researchgate.net This enhancement is largely due to the porous structure of the polymer network. researchgate.net

Furthermore, the strategic design of such polymers can lead to the creation of antagonistic catalytic sites. For example, a polymer catalyst featuring imidazolium (B1220033) cations (acidic) and hydroxide (B78521) anions (basic) exhibited excellent performance in a cascade deacetylation-Knoevenagel condensation reaction. semanticscholar.org Temperature-programmed desorption (TPD) analyses of such materials have confirmed the presence of both moderate and strong Lewis acidic and basic sites. semanticscholar.org

While direct studies on COPs exclusively synthesized from this compound are emerging, the catalytic potential of analogous triazine-based and imidazole-containing porous polymers provides a strong foundation for their application in acid-base catalysis. The inherent porosity and high density of active sites within these frameworks make them promising candidates for catalyzing reactions such as the Knoevenagel condensation, a benchmark reaction for solid base catalysts. researchgate.netsemanticscholar.org

Below is an interactive data table summarizing the catalytic performance of related porous organic polymers in the Knoevenagel condensation, illustrating the potential of the triazine-imidazole scaffold.

Table 1: Catalytic Performance of Imidazole/Benzimidazole-Containing Porous Organic Polymers in the Knoevenagel Condensation

Catalyst Reactants Solvent Temperature (°C) Time (h) Conversion/Yield (%) Ref.
BPOP-2 (Benzimidazole-based POP) Benzaldehyde, Malononitrile Ethanol 60 2 >99 researchgate.net
120-MI@OH (Imidazolium-based POP) Benzaldehyde, Malononitrile Water 80 1 >99 semanticscholar.org

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For triazine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed information on molecular geometry, orbital energies, and reactivity descriptors. researchgate.net

Electronic Structure: The electronic properties of 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine are largely determined by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In related tris(azolyl)triazines, the HOMO is typically localized on the azole rings, while the LUMO is centered on the triazine core. This separation of orbitals suggests potential for charge-transfer interactions, which are significant for optical and electronic applications.

Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. For instance, a high chemical hardness value, derived from a larger HOMO-LUMO gap, indicates lower reactivity. The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the imidazole (B134444) and triazine rings are expected to be the most electron-rich sites, making them susceptible to electrophilic attack.

Table 1: Calculated Electronic Properties of a Related Tris(azolyl)triazine (Data based on DFT calculations of 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine, a close structural analog) researchgate.net

PropertyValue
HOMO Energy-7.21 eV
LUMO Energy-1.12 eV
HOMO-LUMO Gap6.09 eV
Ionization Potential7.21 eV
Electron Affinity1.12 eV
Chemical Hardness3.05 eV
Electronegativity4.17 eV
Electrophilicity Index2.85 eV

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations can provide valuable insights into its supramolecular chemistry, particularly the non-covalent interactions that govern its assembly into larger architectures. acs.org

These simulations can model the interactions of the molecule with itself (self-assembly) or with other molecules, such as solvents or biological macromolecules. Key interactions that can be studied include hydrogen bonding, π-π stacking, and van der Waals forces. The imidazole moieties, with their N-H groups, can act as hydrogen bond donors, while the nitrogen-rich triazine and imidazole rings are prone to π-π stacking interactions.

By simulating the molecule in different environments (e.g., in a water box or with other organic molecules), researchers can predict the stability of different supramolecular arrangements and understand the thermodynamic driving forces behind their formation. Such studies are crucial for the design of materials with specific self-assembly properties, such as metal-organic frameworks (MOFs) or liquid crystals.

Mechanistic Insights from Computational Analysis of Reaction Pathways

Computational chemistry offers a powerful lens through which to view the mechanisms of chemical reactions. For this compound, computational analysis can elucidate the pathways of its synthesis and subsequent functionalization. clockss.orgnih.gov

The most common synthetic route to this compound involves the sequential nucleophilic substitution of the chlorine atoms of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with imidazole. nih.gov DFT calculations can be used to model the transition states and intermediates along this reaction coordinate. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics.

Such studies can explain the observed regioselectivity and reactivity patterns. For instance, the substitution of the first chlorine atom activates the remaining ones, a phenomenon that can be rationalized by examining the changes in the electronic structure of the triazine ring at each step of the substitution. Computational analysis can also be used to explore alternative synthetic routes and to predict the feasibility of reactions under different conditions.

Prediction of Material Properties Based on Molecular Architecture

The molecular architecture of this compound, with its rigid, planar core and multiple nitrogen-containing heterocycles, suggests its potential as a building block for various functional materials. Computational methods are increasingly used to predict the properties of such materials before their synthesis, guiding experimental efforts toward promising candidates. researchgate.net

For example, the electronic and optical properties of materials based on this compound can be predicted using time-dependent DFT (TD-DFT) calculations. These calculations can forecast absorption and emission spectra, which is crucial for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

Furthermore, the potential of this compound to form porous materials like MOFs can be assessed computationally. researchgate.net By modeling the assembly of the molecule with metal ions, it is possible to predict the resulting framework's pore size, surface area, and gas adsorption properties. These predictions are invaluable for the development of new materials for applications such as gas storage and catalysis. The thermal stability of such nitrogen-rich compounds can also be computationally estimated by calculating bond dissociation energies. researchgate.net

Advanced Materials Science and Engineering Applications

Applications in Porous Materials for Adsorption and Separation Processes

The symmetric and planar structure of 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine and its derivatives renders them excellent ligands for the construction of highly ordered porous materials such as Metal-Organic Frameworks (MOFs) and Coordination Polymers. The imidazole (B134444) groups provide strong Lewis basic sites capable of coordinating with various metal ions, while the triazine core acts as a rigid structural node. This combination allows for the self-assembly of robust, three-dimensional frameworks with well-defined pores and channels.

These materials are actively researched for their potential in gas adsorption and separation. For instance, MOFs constructed from similar triazine-based ligands have demonstrated notable performance in the selective adsorption of carbon dioxide. rsc.org The specific pore dimensions and the nitrogen-rich internal surface of the frameworks can be tailored to create a sieving effect, allowing smaller gas molecules like CO₂ to be captured while larger molecules are excluded. rsc.org The high density of nitrogen sites within the pores enhances the affinity for CO₂ through favorable dipole-quadrupole interactions, making these materials promising candidates for applications in carbon capture and flue gas purification.

Table 1: Application of Triazine-Based Ligands in Porous Materials This table is based on data for structurally related triazine compounds to illustrate the application principles.

MaterialApplication AreaKey FindingReference

Integration into Polymeric and Composite Materials

In polymer chemistry, this compound and its derivatives have been successfully employed as thermal latent curing agents for epoxy resins. researchgate.netbohrium.com Latent curing agents are compounds that remain inert at ambient temperatures but initiate the polymerization (curing) process at elevated temperatures. google.comresearchgate.net This property is crucial for formulating stable, one-component epoxy systems that have a long shelf life but can be cured rapidly on demand. researchgate.netgoogle.com

The latency of this compound is attributed to its unique electronic structure. The strongly electron-withdrawing s-triazine ring significantly reduces the nucleophilicity and basicity of the pyridine-like nitrogen atom in the attached imidazole rings. bohrium.com This deactivation prevents the imidazole from catalyzing the ring-opening of the epoxy group at room temperature. bohrium.com Upon heating, the compound regains its catalytic activity, initiating a rapid curing process. bohrium.com Research has shown that epoxy systems formulated with s-triazine based tri-imidazole derivatives exhibit curing exothermic peaks at significantly higher temperatures compared to those containing unmodified imidazoles, confirming their latent behavior. researchgate.netbohrium.com This shift in curing temperature allows for an extended storage stability, a critical advantage in industrial applications like adhesives, coatings, and encapsulants for electronic components. researchgate.net

Table 2: Curing Properties of Epoxy Resin with Triazine-Modified Imidazoles

Curing AgentCuring Exothermic Peak Temperature (Tp)Performance NoteReference

The trifunctional nature of this compound, with three reactive imidazole units per molecule, allows it to act as an effective crosslinking agent. During the curing of epoxy resins, each imidazole group can initiate polymerization, leading to the formation of a dense and highly crosslinked polymer network. researchgate.netnih.gov The rigidity of the central triazine ring is incorporated into the final polymer structure, contributing to enhanced thermal and mechanical properties. researchgate.net

A higher crosslinking density generally results in a material with a higher glass transition temperature (Tg), improved thermal stability, and greater stiffness (storage modulus). nih.govscirp.org The formation of a tighter network restricts the mobility of polymer chains, thus requiring more thermal energy to transition from a glassy to a rubbery state. nih.gov Thermogravimetric analysis (TGA) of epoxy resins cured with triazine-based imidazoles shows high thermal stability, with degradation temperatures often exceeding 300°C. researchgate.netresearchgate.net This robustness makes the resulting thermosets suitable for applications requiring high-temperature resistance. Furthermore, the use of such crosslinkers can lead to a homogeneous phase structure in the cured resin, which is crucial for predictable and consistent material performance. researchgate.net

Optoelectronic and Luminescent Materials Development

The 1,3,5-triazine (B166579) core is a well-known electron-deficient moiety, a property that has been widely exploited in the design of materials for organic electronics. rsc.orgresearchgate.net When functionalized with appropriate chromophores, triazine derivatives can serve as electron-transport materials or hosts in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The incorporation of this compound into larger molecular or polymeric systems can impart desirable electronic properties.

In a different approach, the compound is used as a ligand to create luminescent MOFs. rsc.org When coordinated with suitable metal ions, such as certain lanthanides or d¹⁰ metals like Zn(II) and Cd(II), the resulting frameworks can exhibit strong photoluminescence. The triazine-based ligand can act as an "antenna," efficiently absorbing UV light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. rsc.org These luminescent MOFs are being investigated for applications in chemical sensing, solid-state lighting, and anti-counterfeiting technologies. The rigid framework helps to minimize non-radiative decay pathways, often leading to higher quantum yields compared to the individual ligand in solution. rsc.org

Electrochemical Applications in Energy Storage (e.g., Electrode Materials in MOFs)

The high nitrogen content and conjugated π-system of this compound make it an attractive component for materials used in energy storage. researchgate.net Nitrogen-rich organic molecules are sought after for creating advanced electrode materials for batteries and supercapacitors. researchgate.net

A prominent strategy involves using this ligand to synthesize MOFs, which are then used as precursors to fabricate highly porous, nitrogen-doped carbon materials. rsc.org Through a process of controlled pyrolysis, the MOF is thermally decomposed, leaving behind a carbon structure that inherits the high surface area of the parent MOF and is intimately doped with nitrogen atoms and metal nanoparticles from the original structure. rsc.org

These N-doped carbon materials are exceptional electrocatalysts. For example, cobalt-containing MOFs built with a similar triazine ligand have been pyrolyzed to create catalysts for the oxygen reduction reaction (ORR). rsc.org The ORR is a critical process in fuel cells and metal-air batteries. The resulting materials have shown high limiting current densities and positive half-wave potentials, demonstrating performance comparable or even superior to commercial platinum-on-carbon (Pt/C) catalysts. rsc.org The nitrogen atoms incorporated into the carbon lattice create active sites that significantly enhance catalytic activity, making these materials a cost-effective alternative to precious metal catalysts. rsc.org

Exploration of Biological Interface Research Mechanistic and Design Focus

Molecular Interactions with Biomolecules and Cellular Components

The biological activity of 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine is fundamentally linked to its interactions with various biomolecules. The imidazole (B134444) and triazine moieties are key to these interactions, facilitating binding to enzymes and receptors and participating in crucial non-covalent interactions.

Binding Studies with Enzymes and Receptors

While specific binding studies for this compound are not extensively detailed in publicly available literature, the broader class of triazine and imidazole derivatives has been subject to numerous investigations, including molecular docking simulations to predict binding affinities and modes. For instance, derivatives of 1,3,5-triazine (B166579) have been docked into the active sites of enzymes like human dihydrofolate reductase (hDHFR), a target for anticancer drugs, to understand binding interactions. researchgate.net Similarly, triazine derivatives have been studied for their binding to receptors such as the 5-HT7 receptor. mdpi.com The imidazole component is known to coordinate with metal ions within enzyme active sites, potentially leading to inhibitory activity.

Molecular docking studies on related 1,3,5-triazine derivatives have revealed significant binding affinities with various biological targets. These studies help in predicting the interaction patterns and potential efficacy of new compounds.

Table 1: Examples of Molecular Docking Studies on 1,3,5-Triazine Derivatives

Derivative ClassTarget Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Potential Application
1,3,5-Triazine-Thiazole HybridsE. coli DNA Gyrase (1KZN)Not specified, but showed encouraging resultsAntibacterial
Tri-amino-substituted 1,3,5-TriazinesHuman Dihydrofolate Reductase (hDHFR)Not specified, but showed high cytotoxic activityAnticancer (Lung)
1,3,5-Triazine-Pyrazolyl HybridsEGFR/PI3K/AKT/mTOR Signaling ProteinsGood binding affinity reportedAnticancer (Colon, Liver, Breast)
Amino-1,3,5-triazine DerivativesHuman A1 Adenosine Receptor (5N2S)-9.100Receptor Antagonist

Role of Imidazole and Triazine Moieties in Hydrogen Bonding and π-π Interactions for Biological Recognition

The structural components of this compound are pivotal for its interaction with biological targets. The nitrogen atoms within both the triazine and imidazole rings act as hydrogen bond acceptors, while the N-H groups in the imidazole ring can serve as hydrogen bond donors. nih.gov This capacity for hydrogen bonding is crucial for the specific recognition and binding to the active sites of enzymes and receptors.

Furthermore, the aromatic nature of both the triazine and imidazole rings allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in proteins. These non-covalent interactions are vital for stabilizing the ligand-protein complex and contribute significantly to the binding affinity. The planar structure of the triazine core facilitates these stacking interactions within the binding pockets of biomolecules.

Rational Design Principles for Bioactive Derivatives

The 1,3,5-triazine scaffold is a versatile platform for developing new therapeutic agents. nih.govresearchgate.net By modifying the substituents on the triazine ring, researchers can fine-tune the molecule's pharmacological properties. The hybridization of the triazine core with other bioactive heterocyclic rings, such as azoles (including imidazole), is a common strategy to enhance efficacy and overcome drug resistance. nih.goveurekaselect.com

Structure-Activity Relationship (SAR) Studies for Potential Antimicrobial Activity

Structure-activity relationship (SAR) studies on triazine derivatives have provided valuable insights for designing potent antimicrobial agents. rmit.edu.vnnih.gov Research has shown that the introduction of different substituents on the triazine ring significantly influences the antimicrobial spectrum and potency. rmit.edu.vn For instance, the presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with microbial targets. rmit.edu.vn Imidazole-containing compounds, in particular, have demonstrated a broad spectrum of antibacterial activities by targeting various bacterial enzymes like DNA gyrase and β-Lactamases. nih.gov The combination of triazine and imidazole moieties in a single molecule is a strategy aimed at creating synergistic antimicrobial effects. scilit.comresearchgate.net

Chemical Design for Potential Antifungal and Anticancer Agent Development

The design of antifungal agents often incorporates imidazole and triazole moieties, as they are known to inhibit cytochrome P450 14α-demethylase, an essential enzyme in fungal cell membrane synthesis. nih.gov SAR studies on azole-based compounds help in optimizing the structure for better efficacy against various fungal strains, including resistant ones. nih.govekb.eg

In the realm of anticancer drug design, 1,3,5-triazine derivatives have shown significant promise. nih.govnih.govresearchgate.net The anticancer activity of these compounds is often attributed to their ability to interfere with various cellular pathways. researchgate.net SAR studies have demonstrated that modifying the groups attached to the triazine core can lead to compounds with potent cytotoxic activity against a range of cancer cell lines. researchgate.netresearchtrend.netderpharmachemica.com Hybrid molecules combining triazine with other pharmacophores are being actively explored to develop novel anticancer agents with improved therapeutic profiles. nih.goveurekaselect.com

Elucidation of Molecular Mechanisms of Action at the Cellular Level

Understanding the molecular mechanism of action is crucial for the development of any therapeutic agent. For derivatives of this compound, the mechanism is largely dependent on the specific molecular targets they interact with. The imidazole groups can interact with and potentially inhibit various enzymes. The triazine core, through hydrogen bonding and π-π interactions, influences the compound's binding affinity and specificity, which can modulate the activity of enzymes or receptors. For example, some triazine derivatives exert their anticancer effects by inhibiting kinases like PI3K or enzymes such as dihydrofolate reductase (DHFR). researchgate.netderpharmachemica.com In antimicrobial applications, the mechanism may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication. nih.gov

Future Research Directions and Concluding Perspectives

Development of Novel Synthetic Strategies for Structural Diversification

The future synthesis of 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine and its derivatives is poised to move beyond traditional batch methods, embracing greener and more efficient technologies. The conventional synthesis, which relies on the sequential nucleophilic substitution of cyanuric chloride, provides a robust foundation for creating a variety of substituted triazines. nih.govresearchgate.net However, future research will likely focus on advanced strategies that offer enhanced control, higher yields, and improved sustainability.

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to significantly accelerate the synthesis of 1,3,5-triazine (B166579) derivatives, offering shorter reaction times, good yields, and higher purity products. monash.edunih.govresearchgate.net It stands as a promising method for the rapid generation of libraries of structurally diverse analogues for high-throughput screening. mdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and time, leading to excellent yields and high throughput. nih.govacs.org Implementing flow chemistry for the synthesis of tri-imidazolyl triazines could enable safer, more scalable, and highly reproducible production.

Sonochemistry: Ultrasound-assisted synthesis represents another green chemistry approach, capable of promoting reactions in aqueous media and significantly shortening reaction times—in some cases to as little as five minutes—while maintaining high yields. nih.govnih.gov

These advanced methods will be crucial for structural diversification, allowing for the precise introduction of various functional groups onto either the triazine core or the imidazole (B134444) rings. This will enable the fine-tuning of the molecule's electronic, steric, and coordination properties for specific applications.

Table 1: Comparison of Synthetic Strategies for 1,3,5-Triazine Derivatives
MethodKey AdvantagesPotential for DiversificationReferences
Conventional HeatingWell-established, straightforwardGood; based on sequential substitution nih.govresearchgate.net
Microwave-AssistedRapid reaction times, high yields, solvent-free optionsExcellent; suitable for library synthesis monash.eduresearchgate.netmdpi.com
Flow ChemistryHigh scalability, reproducibility, and safetyExcellent; precise control over substitution patterns nih.govacs.org
SonochemistryVery short reaction times, use of green solvents (e.g., water)Very Good; efficient for final substitution steps nih.govnih.gov

Design and Characterization of Next-Generation Functional Materials

The rigid, planar, and nitrogen-rich structure of this compound makes it an exceptional building block, or "linker," for the construction of advanced porous materials. cd-bioparticles.net Future research will heavily focus on its incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Covalent Organic Frameworks (COFs): The triazine core is a key component in the synthesis of COFs, which are crystalline porous polymers with high thermal stability and permanent porosity. uni-duesseldorf.deacs.org By using functionalized tri-imidazolyl triazine linkers, next-generation COFs can be designed with tailored pore sizes and chemical environments for specific applications like gas separation (e.g., CO₂ capture) and dye adsorption. nih.gov

Metal-Organic Frameworks (MOFs): The multiple nitrogen donor sites on the imidazole rings are ideal for coordinating with metal ions to form stable, porous MOFs. researchgate.net Research will aim to create novel MOFs with unique topologies and functionalities for use in gas storage, catalysis, and chemical sensing. youtube.com The imidazole units can be derivatized to fine-tune the framework's properties. researchgate.net

Photocatalytic Materials: Triazine-based materials, including carbon nitrides and aromatic dendrimers, have shown significant promise in photocatalysis. nih.govnih.gov Future work will explore the development of materials incorporating this compound for applications such as solar-driven CO₂ reduction and organic pollutant degradation. ornl.gov

The characterization of these new materials will require a suite of advanced techniques to probe their structure, porosity, and performance under operational conditions.

Advanced Mechanistic Investigations Using In Situ and Operando Techniques

A critical direction for future research is to gain a deeper understanding of the formation mechanisms of triazine-based materials and their functional behavior at a molecular level. This requires the application of advanced in situ and operando characterization techniques, which allow for the real-time monitoring of materials under realistic reaction or operating conditions. acs.orgresearching.cn

While currently there is limited research applying these specific techniques to this compound, their application represents a vital next step. Techniques such as in situ Fourier-transform infrared (FT-IR), Raman, and UV-Vis spectroscopy can be employed to follow the kinetics of the synthesis of triazine derivatives and the self-assembly of MOFs and COFs. researchgate.net Operando spectroscopy and microscopy can provide invaluable insights into how these materials function during catalytic processes or gas adsorption, revealing the nature of active sites and the dynamics of host-guest interactions. researching.cnresearchgate.net These studies are essential for establishing clear structure-property relationships and for the rational design of improved materials.

Expanding the Scope of Catalytic Applications to Challenging Transformations

The unique electronic properties and coordination capabilities of this compound and its metal complexes suggest significant untapped potential in catalysis. Future research should aim to move beyond proof-of-concept studies and apply these systems to more demanding and industrially relevant chemical transformations.

A particularly promising area is the catalytic reduction of carbon dioxide (CO₂). Triazine-based ligands and materials have already demonstrated activity in the photocatalytic and electrocatalytic conversion of CO₂ into valuable fuels and chemical feedstocks like methane (B114726) (CH₄) and carbon monoxide (CO). nih.govresearchgate.net Cobalt complexes featuring triazine-based pincer ligands have shown remarkable, controllable selectivity in CO₂ reduction to formic acid, formaldehyde, or methanol. nih.gov Future efforts will focus on enhancing the efficiency, stability, and selectivity of these catalytic systems. This includes designing catalysts that can operate with lower energy input and higher turnover numbers, tackling the significant challenge of converting a stable molecule like CO₂ into useful products. researchgate.netnih.gov

Table 2: Potential Catalytic Applications for Tri-imidazolyl Triazine Systems
Application AreaChallenging TransformationRationaleReferences
Energy & SustainabilityPhotocatalytic/Electrocatalytic CO₂ ReductionNitrogen-rich structure can stabilize metal centers and activate CO₂. nih.govresearchgate.netnih.gov
Organic SynthesisC-H Bond ActivationVersatile coordination sites can support reactive metal centers for coupling reactions. researchgate.net
Polymer ChemistryRing-Opening PolymerizationCan act as a ligand for metal catalysts or as a nucleophilic organocatalyst. researchgate.net

Interdisciplinary Research at the Chemistry-Materials-Biology Interface

The confluence of the triazine core's diverse reactivity and the imidazole moiety's biological significance creates fertile ground for interdisciplinary research. Imidazole is a key component of biologically important molecules like the amino acid histidine, and its derivatives are known to coordinate with metal ions in enzymes. wikipedia.org

Future research will increasingly explore the bio-applications of this compound and materials derived from it:

Antimicrobial and Anticancer Agents: Various substituted 1,3,5-triazines have demonstrated significant biological activities, including antifungal and anticancer properties. nih.govmdpi.compreprints.org The structural diversification enabled by novel synthetic methods will allow for the creation and screening of new derivatives with enhanced potency and selectivity.

Biosensing: The ability of imidazole groups to coordinate with metal ions and participate in hydrogen bonding makes this compound a candidate for developing fluorescent or colorimetric sensors for detecting specific ions or biomolecules. nih.govnih.gov

Drug Delivery: Porous materials like MOFs and COFs built from this linker could be investigated as nanocarriers for the controlled release of therapeutic agents. The chemical functionality of the framework can be tuned to interact specifically with drug molecules and respond to biological triggers.

This interdisciplinary approach, which integrates synthetic chemistry with materials science and biology, will be pivotal in translating the fundamental properties of this compound into practical solutions for healthcare and biotechnology.

Q & A

Q. What are the established synthetic routes for 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine, and how can purity be optimized?

The compound is synthesized via quaternization of triimidazole triazine with cyanuric chloride (CC), followed by hydrolysis and in situ assembly to form porous ionic networks (SPIN-1). Purity optimization involves recrystallization from polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), monitored by 1H^1H-NMR and FTIR spectroscopy to confirm removal of unreacted precursors .

Q. What analytical techniques are critical for characterizing structural and electronic properties?

  • X-ray diffraction (XRD): Resolves crystal packing and coordination geometry in metal complexes (e.g., Ru-centered frameworks) .
  • UV-Vis and fluorescence spectroscopy: Probe π-π* transitions and ligand-to-metal charge transfer (LMCT) in coordination polymers .
  • Computational modeling (DFT): Validates protonation states and electronic structure, as demonstrated for analogous triazine derivatives .

Q. How is this compound utilized in metal coordination chemistry?

The three imidazole nitrogen atoms act as Lewis basic sites, enabling the formation of stable coordination polymers with transition metals (e.g., Ru, Fe). These complexes are characterized by single-crystal XRD and cyclic voltammetry to assess redox behavior and stability .

Advanced Research Questions

Q. What strategies address contradictions in reported anticancer activity of triimidazole triazine-based coordination polymers?

Discrepancies in bioactivity (e.g., osteosarcoma cell inhibition) may arise from variations in metal-ligand stoichiometry or counterion effects. Methodological solutions include:

  • Systematic screening of metal salts (e.g., Zn(NO3_3)2_2 vs. CoCl2_2) to optimize cytotoxicity.
  • Comparative docking studies to evaluate binding affinities with cancer-related enzymes (e.g., tyrosine kinases) .

Q. How can nitrogen-rich triazine frameworks enhance CO2_22​ capture and conversion?

The compound’s high nitrogen content and porosity enable selective CO2_2 adsorption via Lewis acid-base interactions. Experimental protocols involve:

  • Gas sorption analysis: Measure BET surface area and CO2_2 uptake at 273 K and 1 bar.
  • Catalytic testing: Assess CO2_2 cycloaddition with epoxides using triazine-based networks as heterogeneous catalysts, monitored by 13C^{13}C-NMR .

Q. What are the challenges in designing metal-organic frameworks (MOFs) with triimidazole triazine ligands?

Key challenges include:

  • Linker flexibility: The rigid triazine core may limit framework dimensionality. Solution: Introduce flexible co-ligands (e.g., carboxylates) to stabilize 3D architectures .
  • Solvent stability: Hydrolytic degradation in aqueous media. Mitigation: Post-synthetic modification with hydrophobic groups (e.g., perfluorinated chains) .

Q. How do computational methods improve the design of triazine-based sensory materials?

Density functional theory (DFT) predicts electronic band gaps and charge-transfer efficiency. For example, tuning the band gap of thienyltriazine-based polymers by substituting electron-withdrawing groups (e.g., -CF3_3) enhances fluorescence quenching for nitroaromatic detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.